molecular formula C7H5N3O3 B1436745 4-Nitro-1H-indazol-6-ol CAS No. 885518-83-2

4-Nitro-1H-indazol-6-ol

Cat. No.: B1436745
CAS No.: 885518-83-2
M. Wt: 179.13 g/mol
InChI Key: BJMMZNBQVYKORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-indazol-6-ol is a heterocyclic aromatic compound featuring an indazole core substituted with a nitro (-NO₂) group at position 4 and a hydroxyl (-OH) group at position 4. Its molecular formula is C₇H₅N₃O₃, with a molecular weight of 179.13 g/mol. The nitro group confers strong electron-withdrawing properties, while the hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-indazol-6-ol typically involves the nitration of 1H-indazole derivatives. One common method is the nitration of 1H-indazole-6-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position. The reaction can be represented as follows:

1H-indazole-6-ol+HNO3+H2SO4This compound+H2O\text{1H-indazole-6-ol} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 1H-indazole-6-ol+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-indazol-6-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

    Reduction: 4-Amino-1H-indazol-6-ol.

    Substitution: Various alkylated, acylated, or sulfonated derivatives.

    Oxidation: Corresponding ketones or quinones.

Scientific Research Applications

4-Nitro-1H-indazol-6-ol exhibits a range of biological activities that make it a candidate for drug development:

  • Antitumor Activity : Studies have shown that derivatives of indazole, including 4-nitro derivatives, can act as potent inhibitors against various cancer cell lines. For instance, compounds derived from 4-nitroindazole have demonstrated efficacy against Polo-like kinase 4 (PLK4), which is crucial for cell division and is often overexpressed in cancer cells . Specific derivatives have been identified with nanomolar IC50 values, indicating strong inhibitory potential.
  • Antimicrobial Properties : Indazole derivatives have been explored for their antimicrobial effects. Research indicates that certain nitroindazoles possess activity against bacterial and fungal pathogens, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects : The anti-inflammatory properties of indazole compounds have been documented, with several studies highlighting their ability to inhibit inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .

Synthesis and Functionalization

The synthesis of this compound often involves various chemical strategies aimed at enhancing its biological activity:

  • Functionalization Techniques : Recent advancements in synthetic methodologies have allowed for the efficient functionalization of the indazole core. Techniques such as 1,3-dipolar cycloaddition and alkylation reactions are commonly employed to introduce new substituents that can modulate biological activity .
  • Case Study - Cycloaddition Reactions : One study successfully synthesized new pyrazoline derivatives from 4-nitroindazoles via cycloaddition reactions with nitrile imines. The resulting compounds exhibited improved biological profiles compared to their parent structures .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in various industrial fields:

  • Corrosion Inhibition : Indazole derivatives have shown promise as corrosion inhibitors due to their ability to form protective films on metal surfaces. This application is particularly relevant in industries where metal degradation is a concern .
  • Organic Electronics : The unique electronic properties of indazole compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials. Their ability to function as electron transport materials can enhance the performance of electronic devices .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Antitumor ActivityPotent inhibitors of PLK4; nanomolar IC50 values reported
Antimicrobial EffectsEffective against various bacterial and fungal strains
Anti-inflammatoryInhibits inflammatory pathways; potential for chronic inflammation treatment
Corrosion InhibitionForms protective films on metals; relevant for industrial applications
Organic ElectronicsSuitable for OLEDs; enhances performance in electronic devices

Mechanism of Action

The mechanism of action of 4-Nitro-1H-indazol-6-ol is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate the activity of target proteins. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Nitroindazoles

6-Bromo-4-nitro-1H-indazole (CAS: 1259444-55-3)

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 258.04 g/mol
  • Key Features : The bromine atom at position 6 increases molecular weight and polarizability compared to the hydroxyl group in 4-Nitro-1H-indazol-6-ol. Bromine’s electronegativity may alter electronic distribution, affecting reactivity in cross-coupling reactions.

4-Fluoro-6-iodo-1H-indazole (CAS: 887568-03-8)

  • Molecular Formula : C₇H₄FIN₂
  • Molecular Weight : 262.02 g/mol
  • Key Features : The combination of fluorine (electron-withdrawing) and iodine (heavy atom) at positions 4 and 6, respectively, contrasts with the nitro-hydroxyl substitution in this compound. This structure is valuable in radiopharmaceuticals due to iodine’s isotopic properties .

6-Chloro-3-iodo-4-nitro-1H-indazole (CAS: 885519-97-1)

  • Molecular Formula : C₇H₃ClIN₃O₂
  • Molecular Weight : 328.48 g/mol
  • Key Features : The presence of chlorine and iodine introduces steric bulk and enhances halogen bonding, which could influence crystal packing or receptor binding compared to the simpler hydroxyl-substituted analog .

Hydroxyl- and Carboxylic Acid-Substituted Derivatives

4-Nitro-1H-indazole-6-carboxylic Acid (CAS: 141111-53-7)

  • Molecular Formula : C₈H₅N₃O₄
  • Molecular Weight : 207.14 g/mol
  • Key Features : Replacing the hydroxyl group with a carboxylic acid (-COOH) at position 6 significantly increases acidity (pKa ~2-3) and solubility in aqueous bases. This derivative serves as a versatile building block for amide or ester conjugates in drug design .

4-Iodo-1H-indazol-6-ol (CAS: 887570-29-8)

  • Molecular Formula : C₇H₅IN₂O
  • Molecular Weight : 260.03 g/mol

Amino-Substituted Analogs

4-Amino-1H-indazol-6-ol Hydrochloride (CAS: 1167055-54-0)

  • Molecular Formula : C₇H₈ClN₃O
  • Molecular Weight : 201.61 g/mol
  • Key Features: The amino (-NH₂) group at position 4 (vs. nitro in the parent compound) increases basicity and enables participation in Schiff base formation or coordination chemistry. The hydrochloride salt enhances stability and aqueous solubility .

Structural and Reactivity Trends

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound 4-NO₂, 6-OH 179.13 Hydrogen bonding, precursor for derivatives
6-Bromo-4-nitro-1H-indazole 4-NO₂, 6-Br 258.04 Kinase inhibitor intermediates
4-Nitro-1H-indazole-6-carboxylic acid 4-NO₂, 6-COOH 207.14 Conjugate synthesis via carboxylate
4-Amino-1H-indazol-6-ol HCl 4-NH₂, 6-OH 201.61 Basic building block for drug candidates

Electronic Effects :

  • Nitro groups decrease electron density at adjacent positions, directing electrophilic substitution to less electron-deficient sites (e.g., position 7 in indazole derivatives).
  • Hydroxyl and amino groups increase electron density, favoring reactions like alkylation or acylation at the substituted positions .

Biological Activity

4-Nitro-1H-indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H6N4O2
  • Molecular Weight: 178.15 g/mol

The compound features a nitro group at the 4-position and a hydroxyl group at the 6-position of the indazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties: The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. For instance, it may inhibit key enzymes involved in cell proliferation and survival pathways. The nitro group plays a crucial role in enhancing the compound's reactivity and interaction with biological macromolecules.

Antimicrobial Activity

A study demonstrated that this compound exhibited potent activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For example:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF7 (breast cancer)12.5
A549 (lung cancer)18.7

These findings suggest that the compound may be effective in targeting multiple types of cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was found to significantly reduce bacterial load in infected mice models, highlighting its potential as an alternative treatment option .
  • Case Study on Cancer Treatment:
    In a preclinical trial, this compound was administered to tumor-bearing mice. Results showed a marked reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Nitro-1H-indazol-6-ol, and how are reaction conditions optimized?

A typical synthesis involves nitration and hydroxylation steps. For nitro-indazole derivatives, a common approach is the electrophilic substitution of indazole precursors under controlled acidic conditions. For example, in related indole-based syntheses (e.g., 3-(2-azidoethyl)-1H-indol-5-ol), reactions are conducted in PEG-400:DMF solvent systems with CuI catalysis under nitrogen, followed by extraction and purification via recrystallization . Optimization may include varying nitro sources (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate), temperature gradients (0°C to reflux), and catalyst loading (e.g., CuI vs. FeCl₃) to improve yield and selectivity.

Q. How is this compound characterized spectroscopically, and what analytical pitfalls should be avoided?

Characterization relies on ¹H/¹³C NMR (e.g., δ ~8.6 ppm for nitro-group protons in DMSO-d₆), HRMS (e.g., [M+H]⁺ peaks), and TLC (Rf values in EtOAc/hexanes). For nitro-indazoles, tautomeric equilibria (1H vs. 2H-forms) can complicate NMR interpretation; deuterated solvents like DMSO-d₆ help stabilize specific tautomers . Mass spectrometry must account for potential fragmentation of the nitro group (e.g., NO₂ loss). Purity is confirmed via melting point analysis and HPLC with UV detection (λ = 254–280 nm).

Advanced Research Questions

Q. How can contradictory crystallographic or spectroscopic data be resolved during structural elucidation?

Contradictions often arise from polymorphism, solvent inclusion, or dynamic tautomerism. For crystallographic conflicts, use SHELXL (v.2015+) for refinement, leveraging its robust handling of disorder and twinning via Hirshfeld atom refinement (HAR) and restraints for nitro-group geometry . For NMR discrepancies, variable-temperature (VT-NMR) or 2D experiments (e.g., NOESY) can resolve tautomeric equilibria. Cross-validate with computational methods (DFT for NMR chemical shift prediction) and compare with databases like Cambridge Structural Database (CSD) .

Q. What methodological strategies address low yields in the nitration step of indazole derivatives?

Low yields (<30% in some protocols ) may stem from competing side reactions (e.g., over-nitration or ring oxidation). Mitigation strategies include:

  • Directed nitration : Protect the hydroxyl group via acetylation before nitration.
  • Solvent optimization : Use mixed solvents (e.g., H₂SO₄/AcOH) to stabilize intermediates.
  • Catalyst screening : Test Brønsted acids (e.g., H₃PO₄) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
    Monitor progress via in-situ FTIR for NO₂ group formation (asymmetric stretch ~1520 cm⁻¹).

Q. How can SHELX programs improve structural determination of nitro-indazole derivatives with complex tautomerism?

SHELXT automates space-group determination and initial structure solution for small molecules, even with partial disorder. For nitro-indazoles:

Input high-resolution data (d ≤ 0.8 Å) to resolve nitro-group orientation.

Use SHELXL ’s "PART" command to model disorder across multiple sites.

Apply "SIMU" and "DELU" restraints to manage thermal motion anisotropy .
For macromolecular complexes, combine with SHELXPRO for twinning analysis and solvent masking .

Q. How do researchers reconcile conflicting pharmacological data (e.g., activity vs. toxicity) for nitro-indazole analogs?

Contradictions in bioactivity data (e.g., ’s mixed results for nitro-imidazole derivatives) require:

  • Dose-response reevaluation : Test narrower concentration ranges to distinguish efficacy from cytotoxicity.
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
  • Structural analogs : Synthesize derivatives (e.g., 3-methyl-6-nitro-1H-indazole) to isolate pharmacophores responsible for activity .
    Statistical tools like ANOVA with post-hoc Tukey tests can quantify variability across replicates .

Q. Methodological Tables

Table 1. Key Parameters for Nitro-Indazole Synthesis

ParameterTypical RangeOptimization Tips
Nitration Temperature0°C to 40°CLower temps reduce oxidation
Solvent SystemH₂SO₄/AcOH or PEG/DMFPEG-400 enhances solubility
CatalystCuI, FeCl₃CuI favors regioselectivity
PurificationRecrystallization (MeOH)Use hot filtration to remove tar

Table 2. SHELX Refinement Guidelines for Nitro Groups

IssueSHELXL CommandPurpose
DisorderPART, FRAGSplit nitro into partial sites
Thermal MotionSIMU, DELURestrain anisotropic displacement
Hydrogen BondingAFIX 147Fix hydroxyl H positions

Properties

IUPAC Name

4-nitro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMMZNBQVYKORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646156
Record name 4-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-83-2
Record name 4-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-indazol-6-ol
Reactant of Route 2
Reactant of Route 2
4-Nitro-1H-indazol-6-ol
Reactant of Route 3
4-Nitro-1H-indazol-6-ol
Reactant of Route 4
Reactant of Route 4
4-Nitro-1H-indazol-6-ol
Reactant of Route 5
Reactant of Route 5
4-Nitro-1H-indazol-6-ol
Reactant of Route 6
4-Nitro-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.